

CNX-2006 Quantitative Data Summary

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Compound Focus: CNX-2006

Cat. No.: S547929

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The table below consolidates key quantitative data for **CNX-2006** from the available literature:

Parameter	Value / Description
IC50 (mutant EGFR)	< 20 nM [1] [2]
Selectivity	Very weak inhibition of wild-type EGFR [1] [2]
In Vivo Model	H1975 (EGFR L858R/T790M) xenograft in nude mice [1] [2]
In Vivo Dosage	25 mg/kg [1] [2]
In Vivo Formulation	5% DMSO, 15% Solutol HS15 in PBS [1] [2]
In Vivo Administration	Intraperitoneal (i.p.) [1] [2]
Molecular Weight	545.53 g/mol [1] [2]
Chemical Formula	C ₂₆ H ₂₇ F ₄ N ₇ O ₂ [1] [2]
Solubility (DMSO)	91 mg/mL (166.81 mM) [1]

CNX-2006 Experimental Protocols

While full experimental details are not available in the search results, here are the key methodological points referenced for **CNX-2006**.

In Vitro Assays

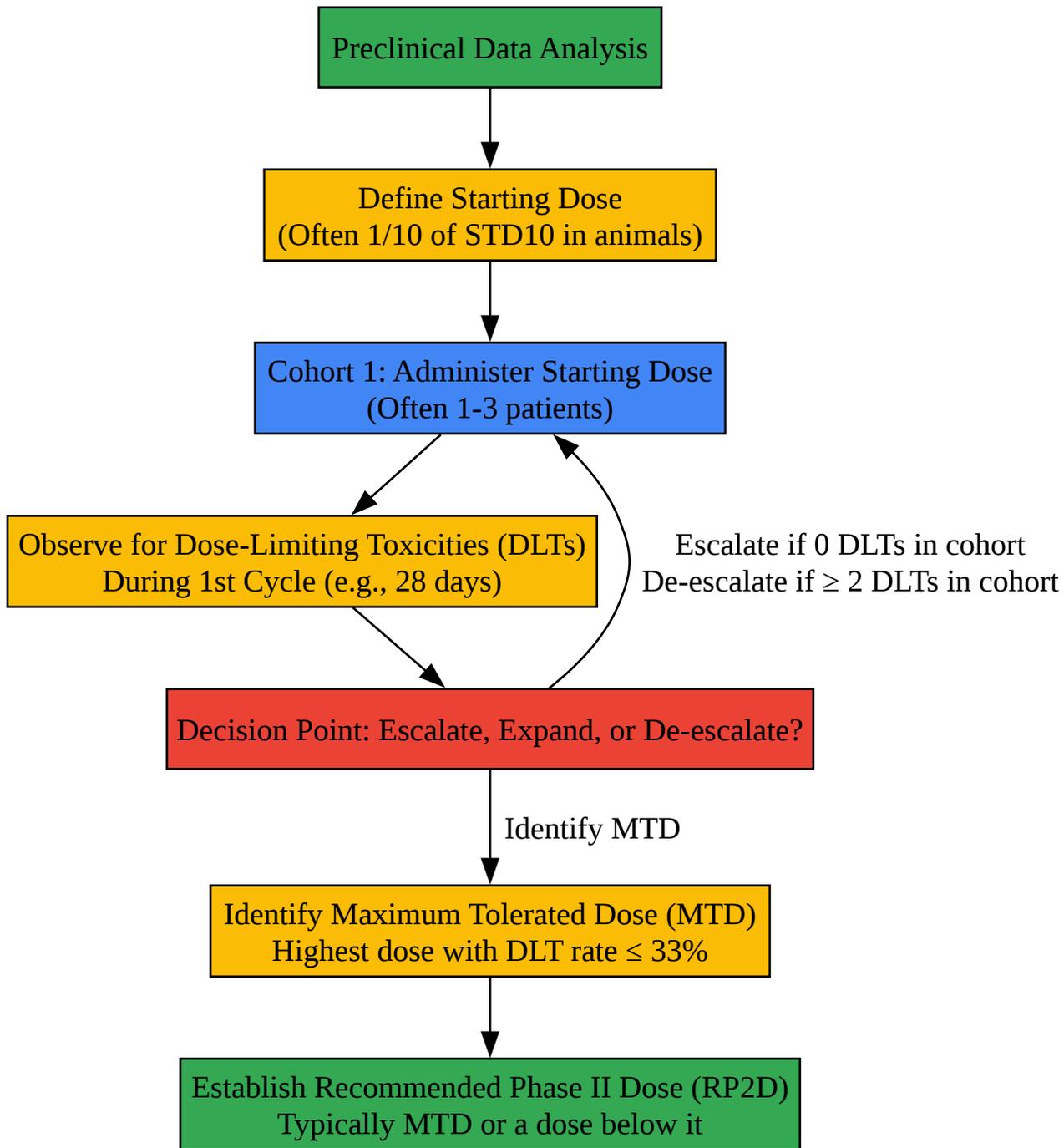
- **Growth Inhibition Assays:** Human EGFR mutant lung adenocarcinoma cell lines are treated with **CNX-2006** in standard growth inhibition assays to determine potency [1] [2].
- **Immunoblotting Analysis:** Cells with endogenous or transiently transfected mutant EGFRs (e.g., HEK293) are treated with inhibitors for 6 hours. Subsequent lysates are analyzed by immunoblotting to assess target inhibition and downstream effects [1] [2]. Reported concentrations for these experiments go up to ~1000 nM [2].

In Vivo Study

- **Animal Model:** Nude mice with H1975 xenografts (harboring EGFR L858R/T790M mutations) [1] [2].
- **Formulation:** 5% DMSO, 15% Solutol HS15 in PBS [1].
- **Dosage & Administration:** 25 mg/kg, administered via intraperitoneal (i.p.) injection [1] [2].

Dose Escalation Protocol Framework

Since a specific protocol for **CNX-2006** was not found, the following general framework for Phase I oncology trials can guide your research. The core goal is to **establish the Recommended Phase II Dose (RP2D)** by finding the dose that is both safe and shows biological activity [3].



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Key Design Components

When designing a dose escalation study, you must define several key parameters upfront [3]:

- **Starting Dose:** Typically based on preclinical toxicology studies, often a fraction of the dose that caused severe toxicity in 10% of animals (STD10) [3].
- **Dose Increments:** Pre-specified percentage increases between dose levels. Modifications of the Fibonacci sequence (e.g., 100%, 67%, 50%, 40%) are historically common [3].
- **Dose-Limiting Toxicity (DLT):** Predefined toxic effects considered unacceptable, which limit further escalation. These are graded using standardized criteria like CTCAE [3].
- **Target Toxicity Level:** The maximum acceptable probability of DLT, usually set between 20% and 33% [3].
- **Endpoint Definitions:**
 - **Maximum Tolerated Dose (MTD):** In the U.S., this is often the highest dose where $\leq 33\%$ of patients experience a DLT [3].
 - **Recommended Phase II Dose (RP2D):** This is the primary goal of the trial and is often the MTD or a dose just below it [3].

Troubleshooting & FAQs for Your Research

Based on common challenges in early drug development, here are potential issues and solutions that may apply to your work with **CNX-2006**.

Frequently Asked Questions

Q1: What is the primary mechanism of action of CNX-2006?

- **A:** **CNX-2006** is a novel, irreversible EGFR tyrosine kinase inhibitor. It is mutant-selective, potently inhibiting activating EGFR mutations and the T790M resistance mutation ($IC_{50} < 20$ nM), while showing very weak activity against wild-type EGFR [1] [2].

Q2: How should I formulate CNX-2006 for in vivo studies?

- **A:** One reported formulation for in vivo studies uses 5% DMSO, 15% Solutol HS15, and 80% PBS [1]. For optimal results, you may need to empirically determine the best formulation for your specific administration route. Sonication is recommended to aid dissolution for in vitro work [1].

Q3: What are potential resistance mechanisms to CNX-2006?

- **A:** In vitro studies suggest that resistance to **CNX-2006** may emerge more slowly than to first-generation inhibitors like erlotinib. When resistance does occur, it may not be primarily mediated by

the T790M mutation but could involve epithelial-mesenchymal transition (EMT), as evidenced by increased expression of EMT markers and MMP9 [1] [2].

Q4: My HPLC analysis shows peak splitting or baseline noise when analyzing CNX-2006. What could be wrong?

- **A:** This is a common analytical chemistry issue. Peak splitting can be caused by column problems (e.g., poor installation, damage), solvent mismatch between the sample and mobile phase, or an overloaded injection volume. Baseline noise can stem from a contaminated mobile phase, air bubbles in the system, or a dirty detector flow cell [4].
 - **Solution:** Ensure your column is properly installed, use high-quality and filtered solvents, degas your mobile phase, and perform regular system maintenance [4].

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References

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